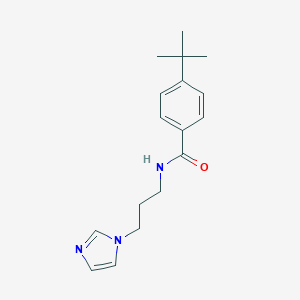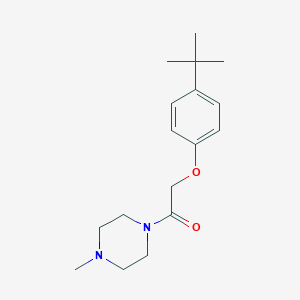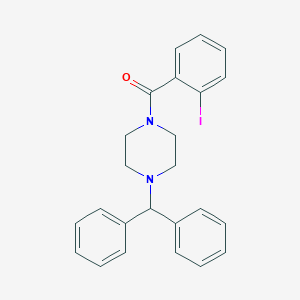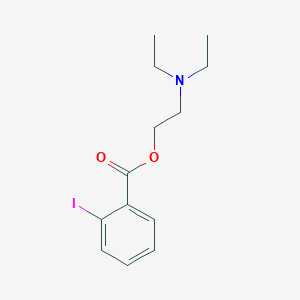![molecular formula C16H15N3OS2 B295254 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide](/img/structure/B295254.png)
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide, also known as DMS-1, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields of research, including cancer biology, neuroscience, and drug discovery.
作用機序
The mechanism of action of 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes, including HDACs, PARP, and Topo II. HDACs are involved in the regulation of gene expression and have been shown to be overexpressed in several types of cancer. PARP is involved in DNA repair and has been shown to be overactivated in cancer cells. Topo II is involved in DNA replication and has been shown to be overexpressed in several types of cancer. By inhibiting these enzymes, this compound may induce cell cycle arrest, apoptosis, and DNA damage in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and DNA damage in cancer cells. In addition, this compound has been shown to inhibit the growth and metastasis of cancer cells in vivo. This compound has also been shown to have neuroprotective effects and may protect against the development of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
The advantages of using 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide in lab experiments include its high potency and selectivity, as well as its ability to inhibit multiple enzymes involved in disease pathways. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are several future directions for the study of 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide, including the development of more potent and selective analogs, the investigation of its potential applications in other fields of research, such as immunology and infectious diseases, and the determination of its optimal dosage and administration in clinical trials. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide involves several steps, including the reaction of 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine with phenylacetyl chloride in the presence of a base, followed by the addition of thiourea and a reducing agent. The final product is obtained after purification by column chromatography and recrystallization. The purity of the compound can be confirmed by various analytical techniques, including NMR, LC-MS, and HPLC.
科学的研究の応用
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide has been studied for its potential applications in various fields of scientific research. In cancer biology, this compound has shown promising anticancer activity against several cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to inhibit the growth and metastasis of cancer cells in vivo. In neuroscience, this compound has been studied for its potential neuroprotective effects and has shown promise in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential applications in drug discovery, as it has been shown to inhibit the activity of several enzymes involved in disease pathways.
特性
分子式 |
C16H15N3OS2 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C16H15N3OS2/c1-10-11(2)22-16-14(10)15(17-9-18-16)21-8-13(20)19-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3,(H,19,20) |
InChIキー |
MJYPWKZREPCSMF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC=CC=C3)C |
正規SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B295175.png)

![2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B295179.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295180.png)
![2-[Tert-butyl(methyl)amino]ethyl 3-bromobenzoate](/img/structure/B295181.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-fluorobenzoate](/img/structure/B295182.png)

![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B295193.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295195.png)
![3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295196.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B295197.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295198.png)
